molecular formula C6H5Cl2N B009390 3,5-Dichloro-4-methylpyridine CAS No. 100868-46-0

3,5-Dichloro-4-methylpyridine

Cat. No.: B009390
CAS No.: 100868-46-0
M. Wt: 162.01 g/mol
InChI Key: YBHYECGRNFZJPC-UHFFFAOYSA-N
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Description

3,5-Dichloro-4-methylpyridine (CAS: 100868-46-0) is a halogenated pyridine derivative with the molecular formula C₆H₅Cl₂N and a molecular weight of 162.01 g/mol. Key physicochemical properties include:

  • Density: 1.319 g/cm³
  • Boiling Point: 203.6°C at 760 mmHg
  • Flash Point: 95.8°C
  • Vapor Pressure: 0.392 mmHg at 25°C

This compound is synthesized via lithiation of 3,5-dichloropyridine followed by methylation with iodomethane, yielding a 68% product . It serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, with commercial availability from suppliers like KOEI CHEMICAL .

Preparation Methods

Lithiation-Methylation Method

The most widely documented synthesis of 3,5-dichloro-4-methylpyridine employs a lithiation-methylation sequence starting from 3,5-dichloropyridine. This method capitalizes on the directed metallation of pyridine derivatives to introduce methyl groups at specific positions.

Reagents and Conditions

The reaction proceeds in anhydrous tetrahydrofuran (THF) under inert conditions to prevent side reactions with moisture or oxygen. Key reagents include:

  • Diisopropylamine (DIPA) as a sterically hindered base.

  • n-Butyllithium (n-BuLi) for deprotonation.

  • Iodomethane (CH₃I) as the methylating agent.

A representative procedure involves dissolving diisopropylamine (70 mL, 500 mmol) in dry THF (500 mL) and cooling the solution to -10°C. n-BuLi (2.5 M in hexane, 210 mL, 525 mmol) is added dropwise to generate lithium diisopropylamide (LDA). After 30 minutes, 3,5-dichloropyridine (66.6 g, 450 mmol) in THF (200 mL) is introduced, forming a lithiated intermediate at the 4-position. The mixture is further cooled to -70°C, and iodomethane (50 mL, 1.6 mol) in THF (100 mL) is added to quench the intermediate, yielding this compound after workup .

Mechanistic Insights

The regioselectivity of lithiation is governed by the electron-withdrawing effects of the chlorine substituents at the 3- and 5-positions, which activate the 4-position for deprotonation. LDA coordinates to the pyridine nitrogen, facilitating the removal of the 4-hydrogen and generating a stable aryl lithium species. Subsequent methylation with iodomethane proceeds via an SN2 mechanism, affording the desired product .

Yield and Purification

The crude product is isolated in 68% yield (49.9 g) after sequential crystallizations from aqueous ethanol and hexane. Purity is confirmed by melting point (125–127°C at 74 Torr) and spectroscopic data .

Alternative Synthetic Pathways

While lithiation-methylation dominates industrial production, alternative routes have been explored for niche applications.

Halogenation of 4-Methylpyridine

Direct chlorination of 4-methylpyridine presents theoretical appeal but suffers from poor regioselectivity. Attempts using chlorine gas or chlorinating agents (e.g., PCl₅) under Friedel-Crafts conditions often lead to overhalogenation or ring degradation. For example, chlorination at elevated temperatures (100–150°C) produces a mixture of this compound and trihalogenated byproducts, necessitating costly separations .

Transmetalation Strategies

Recent advances in pyridyne chemistry suggest potential for transmetalation approaches. In one protocol, 3-chloropyridine derivatives are treated with Grignard reagents (e.g., ArMgBr) to generate pyridyne intermediates, which undergo regioselective addition of methyl groups. However, this method requires苛刻 conditions (e.g., sealed tubes at 75°C) and offers no yield advantage over conventional lithiation .

Comparative Analysis of Methods

The table below evaluates key parameters for the lithiation-methylation and halogenation routes:

Parameter Lithiation-Methylation Direct Halogenation
Starting Material3,5-Dichloropyridine4-Methylpyridine
Yield68%<30%
RegioselectivityHigh (4-position)Low
Purification ComplexityModerate (crystallization)High (chromatography)
ScalabilityIndustrial (>100 g)Laboratory scale only

Chemical Reactions Analysis

Types of Reactions: 3,5-Dichloro-4-methylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar solvents.

    Suzuki-Miyaura Coupling: Boronic acids, palladium catalysts, and bases like potassium carbonate in organic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

  • Substituted pyridines with various functional groups depending on the nucleophile used.
  • Biaryl compounds from Suzuki-Miyaura coupling reactions.

Scientific Research Applications

Agricultural Chemicals

Herbicides and Pesticides:
DCMP serves as a crucial intermediate in the synthesis of numerous herbicides and pesticides. Its ability to enhance crop yields while protecting against pests makes it invaluable in agricultural applications. The compound's chlorinated structure contributes to its effectiveness in disrupting biological processes in target organisms, thereby improving pest management strategies .

Pharmaceutical Development

Drug Formulation:
In pharmaceutical research, DCMP is utilized in the formulation of various medications. Its role in creating compounds that target specific biological pathways has been explored extensively. Notably, studies have indicated its potential as an anti-inflammatory agent through the inhibition of phosphodiesterase enzymes, which are involved in signaling pathways related to conditions like asthma and chronic obstructive pulmonary disease .

Case Study:
A study published in the Journal of Medicinal Chemistry highlighted the development of selective phosphodiesterase-4 (PDE4) inhibitors derived from DCMP. These inhibitors demonstrated promising therapeutic effects suitable for patient-friendly formulations .

Material Science

Specialty Polymers and Coatings:
DCMP is employed in producing specialty polymers and coatings that exhibit enhanced durability and chemical resistance. This application is particularly beneficial in industrial settings where materials are exposed to harsh environments. The incorporation of DCMP into polymer matrices can improve mechanical properties and extend the lifespan of products .

Analytical Chemistry

Reagent for Detection:
In analytical chemistry, DCMP functions as a reagent facilitating the detection and quantification of various substances. Its use in quality control laboratories underscores its importance in ensuring the purity and safety of chemical products .

Organic Synthesis

Building Block for Complex Molecules:
DCMP is a valuable tool in organic synthesis, allowing researchers to explore new reactions and develop innovative compounds with potential applications across multiple fields. Its structural features enable the formation of diverse derivatives through various chemical reactions, contributing to advancements in synthetic methodologies .

Mechanism of Action

The mechanism of action of 3,5-Dichloro-4-methylpyridine and its derivatives depends on their specific applications. For instance, as enzyme inhibitors, they may bind to the active site of the enzyme, blocking its activity. In antimicrobial applications, they may disrupt the cell membrane or interfere with essential metabolic pathways of microorganisms .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Compounds and Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Features
3,5-Dichloro-4-methylpyridine 100868-46-0 C₆H₅Cl₂N 162.01 N/A High thermal stability, halogenated
2-Amino-3,5-dichloro-4-methylpyridine 31430-47-4 C₆H₆Cl₂N₂ 177.03 125 Amino group enhances polarity
3,5-Dichloropyridine 2402-77-9 C₅H₃Cl₂N 163.01 81–83 Simpler structure, lower lipophilicity
2-Bromo-3,5-dichloro-4-methylpyridine 344324-94-3 C₆H₄BrCl₂N 240.91 N/A Bromine substitution increases MW
4-Amino-3,5-dichloropyridine 22889-78-7 C₅H₄Cl₂N₂ 163.01 159–161 Amino group at position 4

Structural and Functional Differences

  • Substituent Effects: Halogen vs. Amino Groups: The amino derivative (31430-47-4) exhibits higher polarity and water solubility compared to the parent compound, making it suitable for biochemical applications . However, it requires storage at -80°C to prevent degradation .

Biological Activity

3,5-Dichloro-4-methylpyridine (DCMP) is an organic compound with the molecular formula C6_6H5_5Cl2_2N. It is recognized for its potential biological activities, particularly in medicinal chemistry, where it serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. This article explores the biological activity of DCMP, focusing on its antimicrobial, antiviral, and anti-inflammatory properties, along with relevant case studies and research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Weight : 177.03 g/mol
  • Physical State : Colorless to light yellow liquid
  • Solubility : Soluble in polar solvents such as methanol.

DCMP interacts with biological targets through several mechanisms:

  • Enzyme Inhibition : It has been studied for its ability to inhibit specific enzymes involved in pathogenic processes.
  • Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various bacteria and fungi.
  • Anti-inflammatory Effects : Research indicates potential anti-inflammatory actions that may contribute to its therapeutic applications.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of DCMP against a range of pathogens. For instance, it has shown activity against Gram-positive and Gram-negative bacteria, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

The Minimum Inhibitory Concentration (MIC) values for DCMP against these pathogens demonstrate its potential as a therapeutic agent. A study reported that DCMP derivatives exhibited enhanced antibacterial activity due to structural modifications that improved their interaction with bacterial cell membranes .

PathogenMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli25
Pseudomonas aeruginosa30

Antiviral Activity

The compound has also been evaluated for antiviral properties, particularly against viruses such as SARS-CoV-2. Research indicates that pyridine derivatives can inhibit viral replication by targeting specific viral proteins. The unique structure of DCMP allows it to interact effectively with these proteins, potentially leading to reduced viral load in infected cells .

Anti-inflammatory Effects

In addition to its antimicrobial and antiviral activities, DCMP has been investigated for anti-inflammatory effects. Studies suggest that it may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. This property could be beneficial in treating conditions characterized by excessive inflammation.

Case Studies

  • Antimicrobial Efficacy Study
    A recent investigation assessed the antimicrobial activity of various pyridine derivatives, including DCMP. The study found that modifications at the methyl position significantly enhanced antibacterial activity against multi-drug resistant strains of bacteria .
  • Antiviral Research
    Another study focused on the antiviral potential of pyridine compounds during the COVID-19 pandemic. It was found that DCMP derivatives could inhibit viral entry into host cells, showcasing their potential as lead compounds for developing new antiviral therapies .
  • Inflammation Modulation
    A study published in a pharmacological journal highlighted the anti-inflammatory effects of DCMP in vitro. The results indicated a decrease in inflammatory markers when cells were treated with DCMP, suggesting its utility in managing inflammatory diseases.

Properties

IUPAC Name

3,5-dichloro-4-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2N/c1-4-5(7)2-9-3-6(4)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBHYECGRNFZJPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70449543
Record name 3,5-Dichloro-4-picoline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100868-46-0
Record name 3,5-Dichloro-4-methylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100868-46-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dichloro-4-picoline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-dichloro-4-methylpyridine
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Synthesis routes and methods I

Procedure details

3,5-Dichloropyridine (2.04 g, 13.5 mmol) in THF (5 ml) was added dropwise to a solution of LDA [prepared from diisopropylamine (1.9 ml, 13.5 mmol) and n-butyllithium (1.6M, 8.4 ml, 13.5 mmol)] in THF (25 ml) at -70° C. After stirring at this temperature for 5 min, iodomethane (0.85 ml, 13.5 mmol) was added and the reaction mixture stirred for a further 1.5 h at -70° C. Saturated sodium hydrogen carbonate solution (20 ml) and dichloromethane (20 ml) was added and the organic phase separated, dried (MgSO4), and concentrated in vacuo. The residue was subjected to chromatography (SiO2 ; Et2O-hexane, 1:3) to afford the title compound (1.16 g) as a pale yellow solid; δH (CDCl3) 2.46 (3H, s, Me), and 8.36 (2H, s, pyridine H2, H6).
Quantity
2.04 g
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1.9 mL
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5 mL
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25 mL
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0.85 mL
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20 mL
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Synthesis routes and methods II

Procedure details

3,5-Dichloropyridine (2.04 g, 13.5 mmol) in THF (5 ml) was added dropwise to a solution of LDA [prepared from diisopropylamine (1.9 ml, 13.5 mmol) and n -BuLi (1.6M; 8.4 ml, 13.5 mmol)] in THF (25 ml) at -70° C. After stirring at this temperature for 5 min, iodomethane (0.85 ml, 13.5 mmol) was added and the reaction mixture stirred for a further 1.5h at -70° C. Saturated NaHCO3 (20 ml) and CH2Cl2 (20 ml) were added, the organic phase separated, dried (MgSO4), and concentrated in vacuo. The residue was subjected to chromatography (SiO2 ; Et2O/hexane, 1.:3) to afford the title compound (1.16 g) as a pale yellow solid. δH (CDCl3) 2.46 (3H, s, Me), and 8.36 (2H, s, pyridine H2, H6).
Quantity
2.04 g
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reactant
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1.9 mL
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8.4 mL
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5 mL
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25 mL
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1.5h
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20 mL
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20 mL
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Synthesis routes and methods III

Procedure details

A solution of diisopropylamine (10.5 mL) in dry tetrahydrofuran (150 mL) is cooled to -75° C. and treated with a solution of butyl lithium in hexane (30 mL; 2.5 M) during 10 minutes. After stirring for 1 hour at -75° C. the mixture is treated with a solution of 3,5-dichloropyridine (10.8 g) in dry tetrahydrofuran (55 mL) and stirred for a further 30 minutes. It is then treated with methyl iodide (4.7 mL) in dry tetrahydrofuran (10 mL) during 10 minutes, and the solution is allowed to rise gradually to room temperature. After stirring for 2 hours, the mixture is treated with saturated aqueous sodium bicarbonate solution (50 mL), followed by diethyl ether (100 mL). The organic layer is washed with brine, dried and evaporated, and the resulting residue is subjected to flash chromatography, to give 3,5-dichloro-4-methylpyridine (10.6 g), m.p. 46°-47° C.
Quantity
100 mL
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10.5 mL
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150 mL
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30 mL
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10.8 g
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55 mL
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4.7 mL
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10 mL
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50 mL
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Synthesis routes and methods IV

Procedure details

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Synthesis routes and methods V

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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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